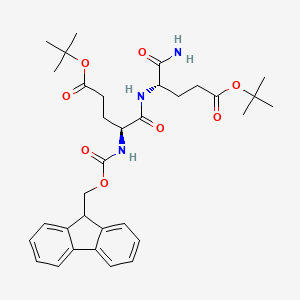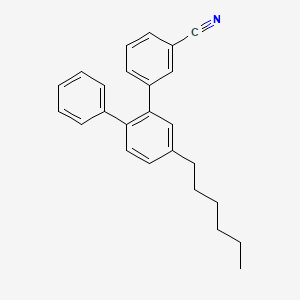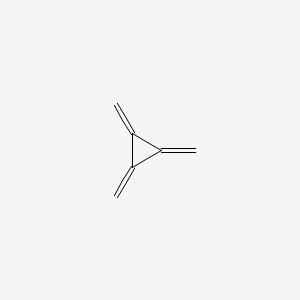
Cyclopropane, tris(methylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropane, tris(methylene)-, also known as tris(methylidene)cyclopropane, is an organic compound with the molecular formula C₆H₆. It is a derivative of cyclopropane where three methylene groups are attached to the cyclopropane ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropane, tris(methylene)- can be achieved through several methods. One common approach involves the intramolecular cyclization of methallyl chloride using a strong base such as sodium amide or sodium tert-butoxide . Another method includes the use of hydrogen-borrowing catalysis, where α-cyclopropyl ketones are formed via hydrogen borrowing alkylation followed by intramolecular displacement .
Industrial Production Methods: Industrial production of cyclopropane derivatives often involves carbene-based strategies. Traditional methods include the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple to form cyclopropanes . Other methods involve the use of diazo-derived carbenoids and intramolecular nucleophilic displacement reactions .
化学反応の分析
Types of Reactions: Cyclopropane, tris(methylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopropyl derivatives with different substituents.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include cyclopropyl alcohols, cyclopropyl halides, and various cyclopropyl-substituted compounds .
科学的研究の応用
Cyclopropane, tris(methylene)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of cyclopropane, tris(methylene)- involves the formation of highly strained cyclopropane rings, which can undergo various chemical transformations. The compound can act as a precursor to carbenes, which are highly reactive intermediates that participate in cyclopropanation reactions . These reactions proceed through a concerted transition state, leading to the formation of cyclopropane rings with specific stereochemistry .
類似化合物との比較
Cyclopropane: The parent compound with the molecular formula C₃H₆, consisting of three methylene groups forming a triangular ring.
Methylenecyclopropane: A derivative where one methylene group is attached to the cyclopropane ring.
Cyclobutane: A four-membered ring compound with similar ring strain properties.
Uniqueness: Cyclopropane, tris(methylene)- is unique due to its three methylene substituents, which introduce additional strain and reactivity compared to other cyclopropane derivatives. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new synthetic methodologies .
特性
CAS番号 |
3227-90-5 |
|---|---|
分子式 |
C6H6 |
分子量 |
78.11 g/mol |
IUPAC名 |
1,2,3-trimethylidenecyclopropane |
InChI |
InChI=1S/C6H6/c1-4-5(2)6(4)3/h1-3H2 |
InChIキー |
UPWZWQGQRNPKTE-UHFFFAOYSA-N |
正規SMILES |
C=C1C(=C)C1=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,17R,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B14752819.png)
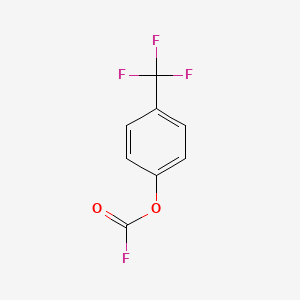
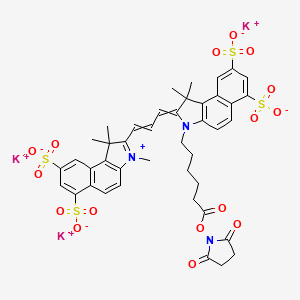
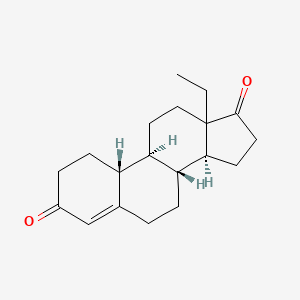
![2,3-Diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14752851.png)
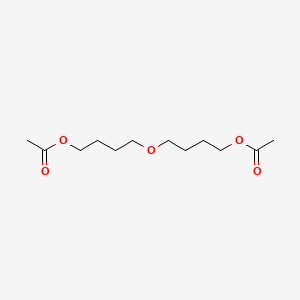
![N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide](/img/structure/B14752857.png)
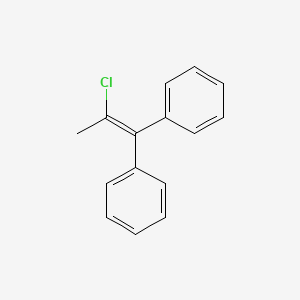
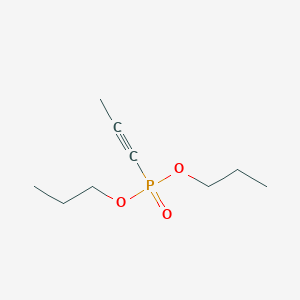
![4h-Imidazo[1,5,4-de]quinoxaline](/img/structure/B14752864.png)
![N,N-diethylethanamine;5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione](/img/structure/B14752867.png)

